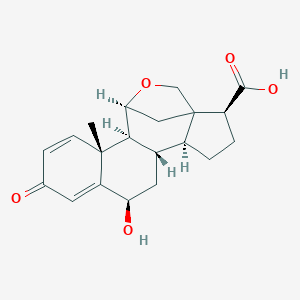
11,18-Epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,18-Epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone, also known as epoxydione or epiandrosterone, is a steroid hormone that is naturally produced in the human body. It is a metabolite of dehydroepiandrosterone (DHEA), a hormone that is produced by the adrenal glands. Epiandrosterone has been found to have a variety of biochemical and physiological effects, and has been the subject of much scientific research.
Wirkmechanismus
The exact mechanism of action of epiandrosterone is not fully understood, but it is believed to act through a variety of pathways. It may bind to androgen receptors, which are found in cells throughout the body, and promote the synthesis of proteins that are involved in muscle growth. It may also act through other mechanisms, such as the inhibition of enzymes that break down muscle tissue.
Biochemische Und Physiologische Effekte
Epiandrosterone has been found to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve athletic performance, and reduce body fat. It has also been found to have anti-cancer properties, and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Epiandrosterone has several advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available for research purposes. It has also been extensively studied, and its effects are well-documented. However, there are also some limitations to its use. It can be difficult to administer in precise doses, and its effects can vary depending on the individual.
Zukünftige Richtungen
There are several future directions for research on epiandrosterone. One area of interest is its potential use as a therapeutic agent for cancer. It may also be useful in the treatment of other conditions, such as osteoporosis and muscle wasting. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body.
Synthesemethoden
Epiandrosterone can be synthesized from DHEA through a series of chemical reactions. The first step is the oxidation of DHEA to 7-keto-DHEA, which is then converted to 7-hydroxy-DHEA. The 7-hydroxy-DHEA is then oxidized to epiandrosterone.
Wissenschaftliche Forschungsanwendungen
Epiandrosterone has been studied for its potential use as a performance-enhancing drug, as well as for its potential therapeutic effects. It has been found to have anabolic properties, meaning it can promote muscle growth and increase strength. It has also been found to have anti-cancer properties, and may be useful in the treatment of certain types of cancer.
Eigenschaften
CAS-Nummer |
124251-90-7 |
|---|---|
Produktname |
11,18-Epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone |
Molekularformel |
C20H24O5 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(2S,5S,6S,8R,14R,15S,16S)-8-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadeca-9,12-diene-2-carboxylic acid |
InChI |
InChI=1S/C20H24O5/c1-19-5-4-10(21)6-14(19)15(22)7-11-12-2-3-13(18(23)24)20(12)8-16(17(11)19)25-9-20/h4-6,11-13,15-17,22H,2-3,7-9H2,1H3,(H,23,24)/t11-,12-,13+,15+,16-,17+,19-,20?/m0/s1 |
InChI-Schlüssel |
QYVGAIGTBHPKNH-WRXIVPROSA-N |
Isomerische SMILES |
C[C@]12C=CC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@@H]4CC5([C@H]3CC[C@@H]5C(=O)O)CO4)O |
SMILES |
CC12C=CC(=O)C=C1C(CC3C2C4CC5(C3CCC5C(=O)O)CO4)O |
Kanonische SMILES |
CC12C=CC(=O)C=C1C(CC3C2C4CC5(C3CCC5C(=O)O)CO4)O |
Synonyme |
11,18-epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone 6-hydroxyaldosterone-gamma-lactone 6-OH-aldosterone-lactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



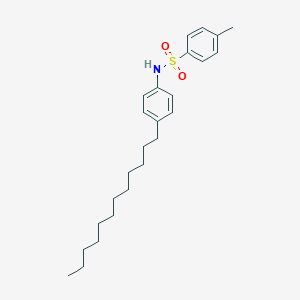
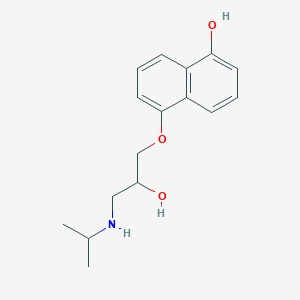
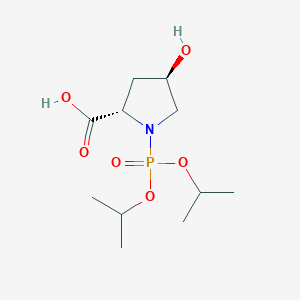
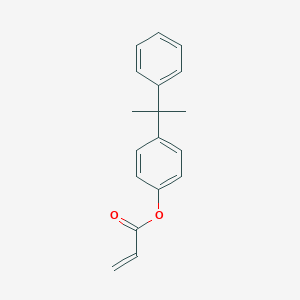
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
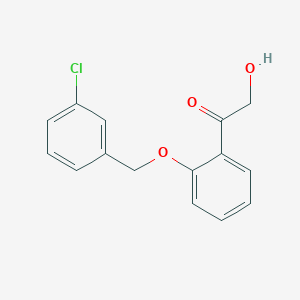
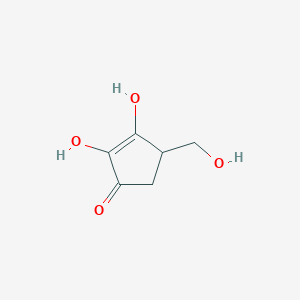
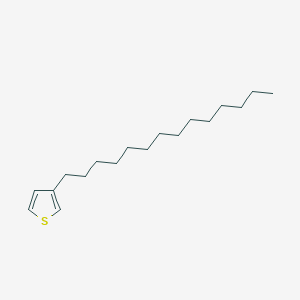
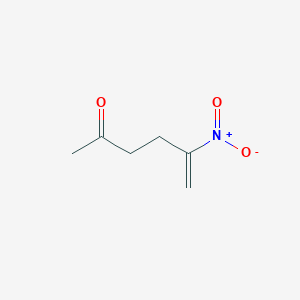
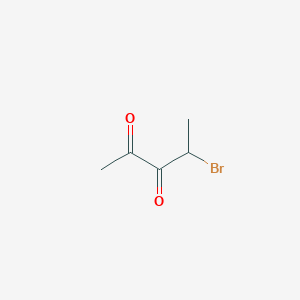
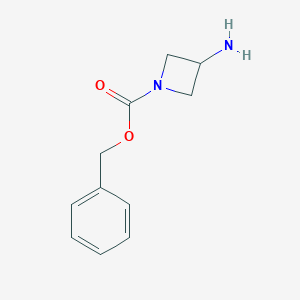

![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)